molecular formula C8H16O2 B3066111 1-Hydroxy-2-octanone CAS No. 7019-19-4

1-Hydroxy-2-octanone

Cat. No.: B3066111
CAS No.: 7019-19-4
M. Wt: 144.21 g/mol
InChI Key: OGCKUGCNRAHIPG-UHFFFAOYSA-N
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Description

1-Hydroxy-2-octanone is an organic compound with the molecular formula C8H16O2. It is a ketone with a hydroxyl group attached to the second carbon of an octane chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hydroxy-2-octanone can be synthesized through several methods. One common approach involves the oxidation of 2-octanol using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent. Another method includes the hydrolysis of 2-octanone oxime, which can be prepared by reacting 2-octanone with hydroxylamine hydrochloride in the presence of a base.

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 2-octanone. This process involves the use of a metal catalyst, such as palladium on carbon, under high pressure and temperature conditions.

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxy-2-octanone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to 2-octanone using mild oxidizing agents.

    Reduction: It can be reduced to 2-octanol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate (PCC), Jones reagent.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Various reagents depending on the desired functional group.

Major Products Formed:

    Oxidation: 2-Octanone.

    Reduction: 2-Octanol.

    Substitution: Products vary based on the substituent introduced.

Scientific Research Applications

1-Hydroxy-2-octanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving ketones and alcohols.

    Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-Hydroxy-2-octanone involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can act as a substrate for enzymes such as alcohol dehydrogenases and ketoreductases, which catalyze its conversion to other compounds. The hydroxyl and carbonyl groups play crucial roles in these enzymatic reactions, facilitating the transfer of electrons and protons.

Comparison with Similar Compounds

    2-Octanol: Similar in structure but lacks the carbonyl group.

    2-Octanone: Similar in structure but lacks the hydroxyl group.

    1-Octanol: Similar in structure but has the hydroxyl group on the first carbon.

Uniqueness: 1-Hydroxy-2-octanone is unique due to the presence of both a hydroxyl and a carbonyl group on adjacent carbons. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry and industrial applications.

Properties

IUPAC Name

1-hydroxyoctan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-2-3-4-5-6-8(10)7-9/h9H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGCKUGCNRAHIPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90445941
Record name 1-hydroxy-2-octanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7019-19-4
Record name 1-hydroxy-2-octanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-hydroxyoctan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.263.736
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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